

# Molecular structure and weight of 3-Bromo-4-methoxybenzonitrile

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## Compound of Interest

Compound Name: 3-Bromo-4-methoxybenzonitrile

Cat. No.: B046890

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## An In-depth Technical Guide to 3-Bromo-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of **3-Bromo-4-methoxybenzonitrile**, a key intermediate in organic synthesis.

## Molecular Structure and Properties

**3-Bromo-4-methoxybenzonitrile** is a substituted aromatic compound with the chemical formula C<sub>8</sub>H<sub>6</sub>BrNO.<sup>[1][2][3]</sup> Its structure features a benzene ring substituted with a bromine atom, a methoxy group, and a nitrile group.

Molecular Structure:

Caption: Molecular structure of **3-Bromo-4-methoxybenzonitrile**.

Physicochemical Properties:

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	212.04 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	117572-79-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to light yellow crystalline powder	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	122-124 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Boiling Point	282.8±20.0 °C (Predicted)	<a href="#">[6]</a>
Solubility	Soluble in methanol	<a href="#">[2]</a> <a href="#">[5]</a>
Density	1.56±0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a>
InChI	1S/C8H6BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3	<a href="#">[1]</a>
SMILES	COc1ccc(cc1Br)C#N	<a href="#">[1]</a>

## Synthesis of 3-Bromo-4-methoxybenzonitrile

A common synthetic route to **3-Bromo-4-methoxybenzonitrile** involves the methylation of 3-bromo-4-hydroxybenzonitrile.

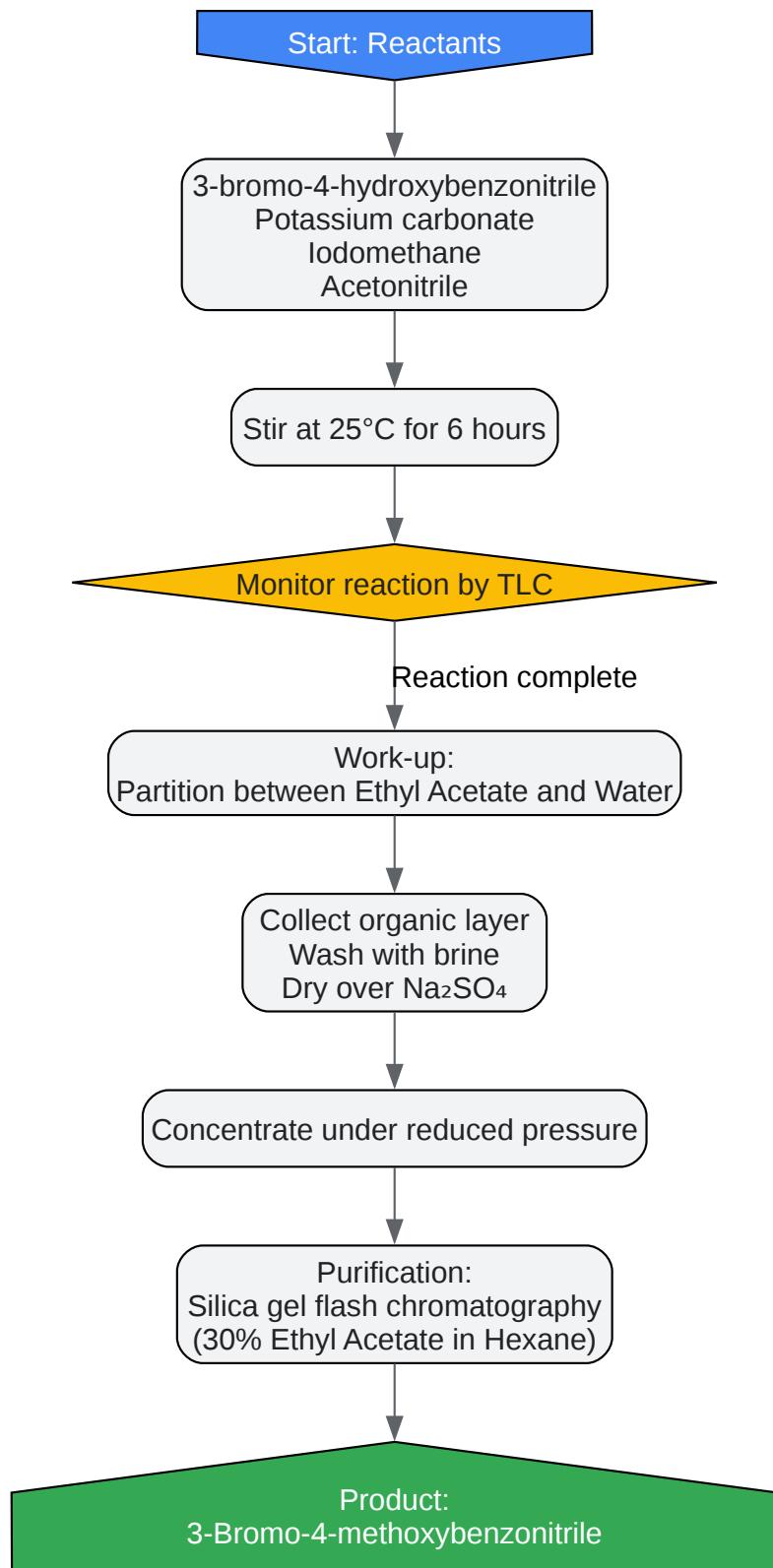
### Experimental Protocol:

- Reactants:
  - 3-bromo-4-hydroxybenzonitrile (5.0 g, 25.3 mmol)
  - Potassium carbonate (7.0 g, 50.1 mmol)
  - Iodomethane (3.9 g, 27.8 mmol)
  - Acetonitrile (20 mL)
- Procedure:

- A mixture of 3-bromo-4-hydroxybenzonitrile, potassium carbonate, and iodomethane in acetonitrile is stirred at 25 °C for 6 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is partitioned between ethyl acetate (100 mL) and water (30 mL).
- The organic layer is collected, washed with brine (20 mL), and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.

- Purification:
  - The crude product is purified by flash column chromatography on silica gel.
  - A 30% ethyl acetate in hexane solution is used as the eluent.
  - This process affords **3-bromo-4-methoxybenzonitrile** (4.8 g, 22.6 mmol) in an 89% yield.  
[5]

Experimental Workflow:

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Caption: Workflow for the synthesis and purification of **3-Bromo-4-methoxybenzonitrile**.

# Analytical Characterization

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet, while the methoxy protons will be a singlet.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

### Representative Experimental Protocol for NMR:

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Bromo-4-methoxybenzonitrile** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to approximately 16 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to approximately 250 ppm.
  - Use a proton-decoupled pulse sequence.
  - Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including the C≡N stretch of the nitrile group, C-O stretch of the methoxy group, and C-Br stretch, as well as aromatic C-H and C=C stretching vibrations.

### Representative Experimental Protocol for FTIR (KBr Pellet):

- Sample Preparation:
  - Grind 1-2 mg of **3-Bromo-4-methoxybenzonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Acquire the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak ( $\text{M}^+$ ). Due to the presence of bromine, which has two major isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) in an approximate 1:1 ratio, the molecular ion region will exhibit two peaks of nearly equal intensity separated by 2  $\text{m/z}$  units ( $\text{M}^+$  and  $\text{M}+2$ )<sup>+</sup>.  
[6]

Representative Experimental Protocol for Mass Spectrometry:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
- Ionization: Use an appropriate ionization technique, commonly Electron Ionization (EI) for this type of compound.
- Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peaks and characteristic fragment ions. The presence of the isotopic pattern for bromine is a key diagnostic feature.

## Safety and Handling

**3-Bromo-4-methoxybenzonitrile** is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[\[1\]](#)

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[\[3\]](#)
- Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[\[1\]](#)[\[3\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide provides essential technical information for researchers and professionals working with **3-Bromo-4-methoxybenzonitrile**. For further details, consulting the primary literature and safety data sheets is recommended.

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